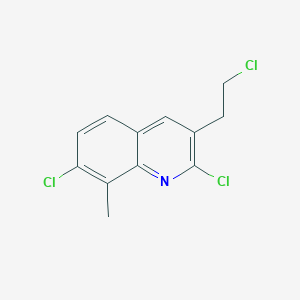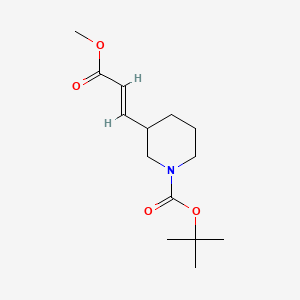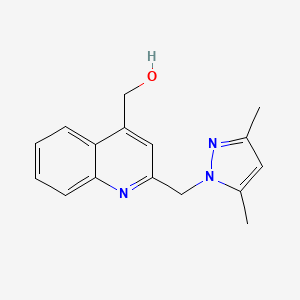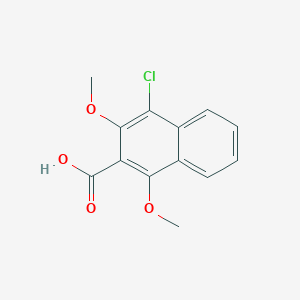
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid is a complex organic compound with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a hydroxy group, a benzoic acid moiety, and an azepanone ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-oxoazepane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azepanone ring can be reduced to form a secondary amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and benzoic acid moiety play crucial roles in its binding to enzymes and receptors, leading to various biochemical effects . The azepanone ring may also contribute to its activity by enhancing its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Similar structure but lacks the azepanone ring.
2-Hydroxy-5-N-methacrylamidobenzoic acid: Contains a methacrylamide group instead of the azepanone ring.
Uniqueness
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid is unique due to the presence of the azepanone ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
886502-48-3 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO4/c16-12-6-5-10(8-11(12)14(18)19)9-15-7-3-1-2-4-13(15)17/h5-6,8,16H,1-4,7,9H2,(H,18,19) |
InChI Key |
NBXSIAKLUAGCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)

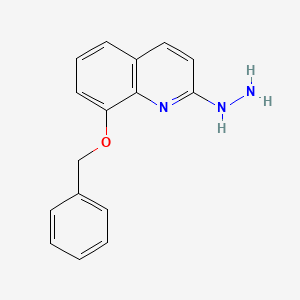

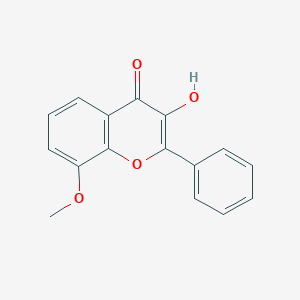
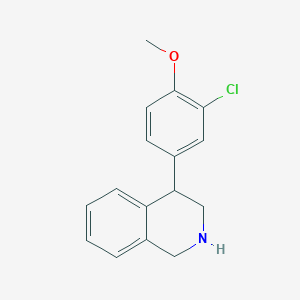
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
